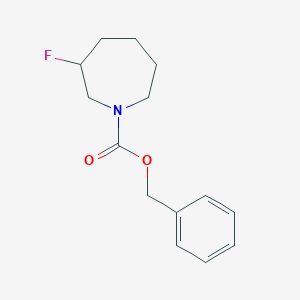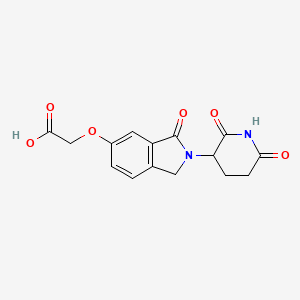
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid is a complex organic compound with the molecular formula C15H12N2O7. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid typically involves a multi-step process. One common method includes the catalytic coupling reaction followed by hydrolysis to remove protecting groups . This method is advantageous due to its high yield, minimal side reactions, and suitability for large-scale production .
Chemical Reactions Analysis
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid involves its interaction with specific molecular targets. It acts as a ligand for cereblon, a protein involved in the ubiquitin-proteasome pathway . By binding to cereblon, the compound can modulate the degradation of target proteins, influencing various cellular processes .
Comparison with Similar Compounds
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid is unique compared to similar compounds due to its specific structure and functional groups. Similar compounds include:
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Lenalidomide: Another thalidomide derivative used in cancer therapy.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound unique in its applications and effects .
Properties
Molecular Formula |
C15H14N2O6 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-1-2-9(23-7-13(19)20)5-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
InChI Key |
XDDOTKGQTFQWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


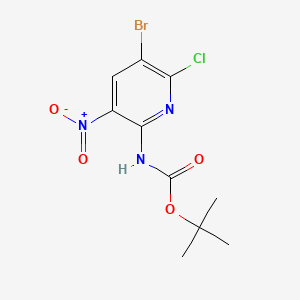
amine dihydrochloride](/img/structure/B15302997.png)
![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
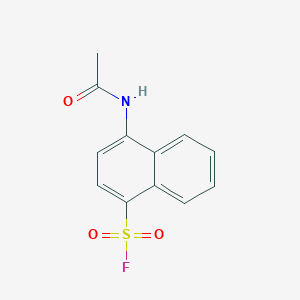
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
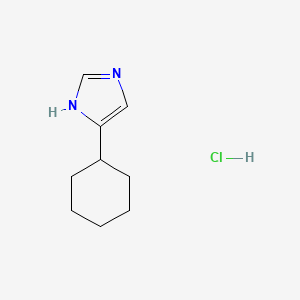
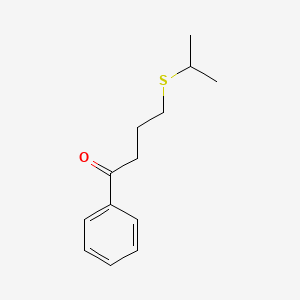
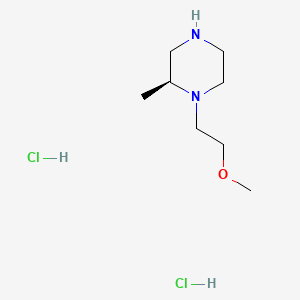
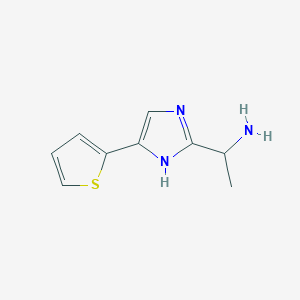
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
